molecular formula C8H15NO2S B12281141 S-(2-Propanamidoethyl) propanethioate CAS No. 89436-29-3

S-(2-Propanamidoethyl) propanethioate

Cat. No.: B12281141
CAS No.: 89436-29-3
M. Wt: 189.28 g/mol
InChI Key: YJYCYAISSKFKFN-UHFFFAOYSA-N
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Description

Propanethioic acid, S-[2-[(1-oxopropyl)amino]ethyl] ester is a chemical compound with the molecular formula C8H15NO2S It is known for its unique structure, which includes a thioester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanethioic acid, S-[2-[(1-oxopropyl)amino]ethyl] ester typically involves the reaction of propanethioic acid with an appropriate amine and esterification agent. One common method includes the use of a carboxylic acid derivative and an amine under controlled conditions to form the desired ester. The reaction conditions often require the use of a catalyst, such as a mineral acid, to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, where the reactants are combined in reactors under optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, ensures the efficient production of high-quality Propanethioic acid, S-[2-[(1-oxopropyl)amino]ethyl] ester .

Chemical Reactions Analysis

Types of Reactions

Propanethioic acid, S-[2-[(1-oxopropyl)amino]ethyl] ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

Propanethioic acid, S-[2-[(1-oxopropyl)amino]ethyl] ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of Propanethioic acid, S-[2-[(1-oxopropyl)amino]ethyl] ester involves its interaction with specific molecular targets and pathways. The thioester group is reactive and can participate in various biochemical reactions, including acyl transfer and thiol-disulfide exchange. These interactions can affect enzyme activity and cellular processes, making this compound of interest in both basic and applied research .

Comparison with Similar Compounds

Similar Compounds

    Propanethioic acid, S-(2-methylpropyl) ester: This compound has a similar thioester structure but with a different alkyl group.

    Propanethioic acid, 2,2-dimethyl-, S-[2-[[(2R)-2-(acetylamino)-3-mercapto-1-oxopropyl]amino]ethyl] ester: Another related compound with additional functional groups that confer different properties.

Uniqueness

Propanethioic acid, S-[2-[(1-oxopropyl)amino]ethyl] ester is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical and biochemical reactions. Its versatility and reactivity make it a valuable compound for research and industrial applications.

Properties

CAS No.

89436-29-3

Molecular Formula

C8H15NO2S

Molecular Weight

189.28 g/mol

IUPAC Name

S-[2-(propanoylamino)ethyl] propanethioate

InChI

InChI=1S/C8H15NO2S/c1-3-7(10)9-5-6-12-8(11)4-2/h3-6H2,1-2H3,(H,9,10)

InChI Key

YJYCYAISSKFKFN-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NCCSC(=O)CC

Origin of Product

United States

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